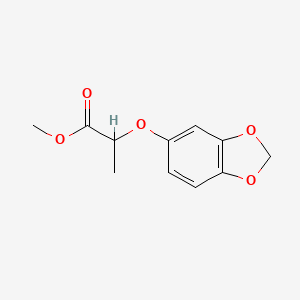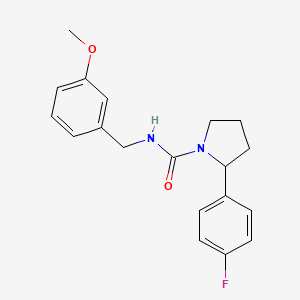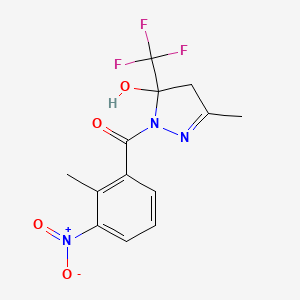
methyl 2-(1,3-benzodioxol-5-yloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of esters. The compound is also known by its chemical formula C11H12O5 and is commonly used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-benzodioxol-5-yloxy)propanoate is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body. The compound has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant activity, and it has been shown to protect against oxidative stress. It has also been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available, and it is relatively inexpensive compared to other compounds. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has a low melting point, which can make it difficult to handle at high temperatures.
Future Directions
There are several future directions for research on methyl 2-(1,3-benzodioxol-5-yloxy)propanoate. One area of interest is its potential as a therapeutic agent. The compound has been found to have antioxidant and anti-inflammatory properties, and it may have potential as a treatment for various diseases. Another area of interest is its use as a starting material for the synthesis of new compounds. The unique properties of the compound make it an attractive starting material for the synthesis of various natural products and other compounds. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on the body.
Synthesis Methods
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate can be synthesized using various methods. One of the most common methods is the esterification of 3,4-methylenedioxyphenyl-2-propanol with methanol in the presence of an acid catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds. The compound is also used as a reagent in organic synthesis, and it has been found to be effective in the synthesis of natural products.
properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yloxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(11(12)13-2)16-8-3-4-9-10(5-8)15-6-14-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWUVCPUNQXVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6033944.png)
![2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B6033950.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)
![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)

![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)
![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
![2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)
![N-(3-bromo-4-methylphenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6034041.png)

